

Application Notes: Creating a Knockout Mouse Model for Intrinsic Factor Deficiency

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For Researchers, Scientists, and Drug Development Professionals

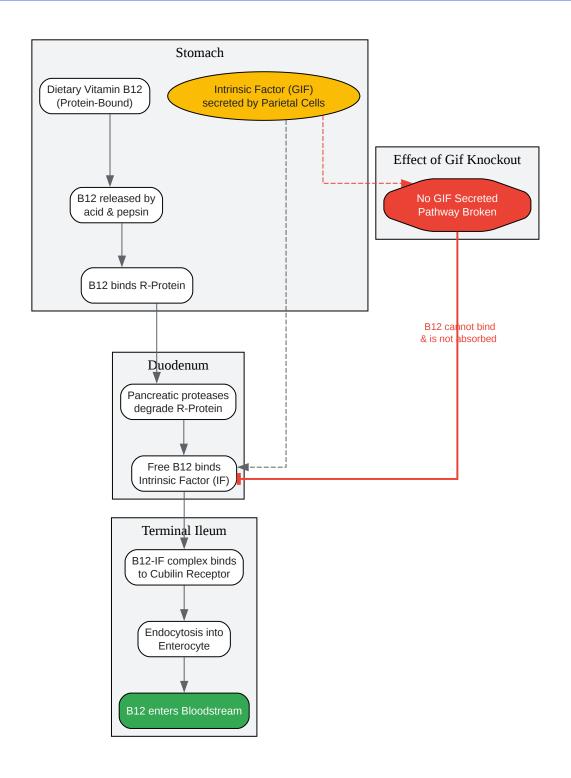
Introduction

Intrinsic factor (IF), a glycoprotein encoded by the Gif gene, is produced by parietal cells in the stomach lining.[1][2] Its primary function is to bind to vitamin B12 (cobalamin), facilitating its absorption in the terminal ileum.[3][4] A deficiency in intrinsic factor leads to vitamin B12 malabsorption, resulting in a condition known as pernicious anemia, which is characterized by megaloblastic anemia and potentially severe neurological complications.[1][5] Creating a Gif knockout (KO) mouse model provides an invaluable in vivo tool to study the pathophysiology of pernicious anemia, investigate the systemic effects of chronic vitamin B12 deficiency, and test novel therapeutic interventions. This document provides a detailed guide for generating and characterizing a Gif knockout mouse model using CRISPR/Cas9 technology.

Vitamin B12 Absorption Pathway

The absorption of dietary vitamin B12 is a multi-step process heavily reliant on gastric **intrinsic factor**. Ingested B12 is first released from food proteins by stomach acid and pepsin, after which it binds to R-protein (also known as haptocorrin).[6][7] In the more neutral environment of the duodenum, pancreatic proteases degrade the R-protein, releasing B12 to be captured by **intrinsic factor**. The B12-IF complex travels to the ileum, where it is taken up by enterocytes via the cubilin receptor.[4][7] A knockout of the Gif gene completely disrupts this pathway, preventing B12 absorption.





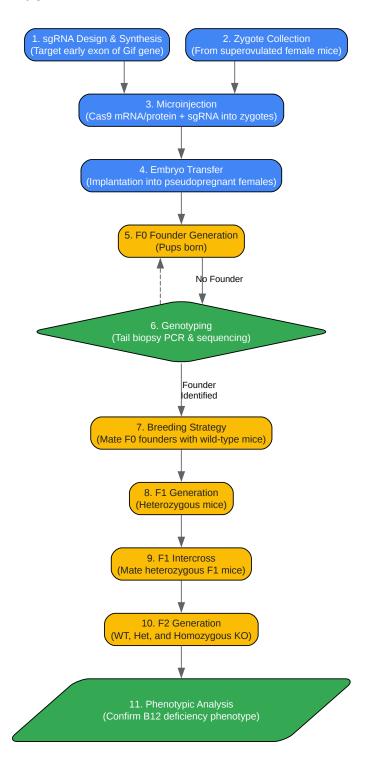
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Caption: Vitamin B12 absorption pathway and the critical failure point in a Gif knockout model.

Experimental Design and Workflow



The generation of a Gif knockout mouse is most efficiently achieved using CRISPR/Cas9-mediated genome editing.[8] This approach involves the microinjection of Cas9 nuclease and a Gif-specific single guide RNA (sgRNA) into mouse zygotes to introduce a frameshift mutation, leading to a non-functional protein.[8][9] The resulting founder animals are then genotyped and bred to establish a homozygous knockout line.





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Caption: Workflow for generating a Gif knockout mouse line using CRISPR/Cas9 technology.

Experimental Protocols Protocol 1: Generation of Gif Knockout Mice via CRISPR/Cas9

This protocol outlines the key steps for generating gene-edited mice.[8]

- sgRNA Design and Synthesis:
 - Identify the mouse Gif gene sequence (Gene ID: 14603).
 - Use a design tool (e.g., CHOPCHOP, Synthego) to select sgRNAs targeting an early exon
 (e.g., exon 1 or 2) to maximize the chance of a frameshift mutation.
 - Select sgRNAs with high predicted on-target efficiency and low off-target scores.
 - Synthesize the selected sgRNA.
- Preparation of Injection Mix:
 - Prepare a microinjection buffer (e.g., TE buffer, pH 7.5).
 - Mix high-quality Cas9 nuclease (protein or mRNA) and the synthesized sgRNA in the injection buffer. A typical concentration is 100 ng/μL for Cas9 mRNA and 50 ng/μL for sgRNA.
- Zygote Collection and Microinjection:
 - Induce superovulation in female mice (e.g., C57BL/6N strain) and mate them with stud males.
 - Harvest fertilized zygotes from the oviducts of the female mice.



- Perform pronuclear or cytoplasmic microinjection of the Cas9/sgRNA mix into the collected zygotes.
- Embryo Transfer:
 - Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.
- Generation of Founder (F0) Mice:
 - Allow the surrogate mothers to carry the embryos to term. Pups are typically born 19-21 days after transfer.
 - The resulting pups are the F0 generation and are potentially mosaic for the desired mutation.

Protocol 2: Genotyping of Founder Mice

This protocol is for identifying mice carrying the desired Gif mutation.[10][11][12]

- Sample Collection and DNA Extraction:
 - At 2-3 weeks of age, obtain a small tail biopsy (~1-2 mm) from each F0 pup.
 - Extract genomic DNA from the biopsies using a commercial kit or a standard proteinase K digestion followed by phenol-chloroform extraction.
- PCR Amplification:
 - Design PCR primers that flank the sgRNA target site in the Gif gene. The expected product size should be between 200-500 bp.
 - Perform PCR on the extracted genomic DNA from each F0 mouse and a wild-type control.
- Mutation Detection:
 - Analyze the PCR products by gel electrophoresis. Indels (insertions/deletions) introduced by CRISPR may result in a size shift on the gel.



- For more precise identification, perform Sanger sequencing of the PCR products.
 Compare the sequences from F0 mice to the wild-type sequence to confirm the presence of mutations that disrupt the Gif open reading frame.
- Breeding and Line Establishment:
 - Mate F0 founders identified with a confirmed frameshift mutation to wild-type mice to produce the F1 generation.
 - Genotype the F1 offspring to identify heterozygotes.
 - Intercross heterozygous F1 mice to produce the F2 generation, which will include wildtype (+/+), heterozygous (+/-), and homozygous knockout (-/-) mice.

Protocol 3: Phenotypic Characterization of Gif KO Mice

This protocol details the confirmation of the vitamin B12 deficiency phenotype in homozygous Gif KO mice.[13]

- Serum Vitamin B12 Measurement:
 - Collect blood samples from adult (e.g., 8-12 weeks old) wild-type, heterozygous, and homozygous KO mice.
 - Measure serum vitamin B12 levels using a commercial ELISA or a chemiluminescent immunoassay. A significant reduction in B12 levels is expected in KO mice.
- Hematological Analysis:
 - Perform a complete blood count (CBC) on whole blood samples.
 - Key parameters to analyze include Red Blood Cell (RBC) count, hemoglobin, hematocrit, and Mean Corpuscular Volume (MCV). Megaloblastic anemia is characterized by a low RBC count and a high MCV.
- Metabolite Analysis:



- Vitamin B12 is a cofactor for enzymes involved in the metabolism of methylmalonic acid (MMA) and homocysteine.[14]
- Measure levels of MMA and homocysteine in urine or serum. Elevated levels of these metabolites are a sensitive indicator of functional vitamin B12 deficiency.
- Growth and Neurological Assessment:
 - Monitor body weight regularly. Gif KO mice may exhibit growth retardation.[13]
 - Conduct basic neurological and behavioral tests (e.g., grip strength, open field test) to assess for signs of neuropathy or ataxia, which can be consequences of long-term B12 deficiency.[5]

Expected Data and Outcomes

The following tables summarize the expected quantitative data from the phenotypic characterization of the Gif knockout mouse model, based on published findings for similar models.[13][15]

Table 1: Expected Serum B12 and Metabolite Levels

Genotype	Serum Vitamin B12 (ng/mL)	Serum Methylmalonic Acid (µM)	Serum Homocysteine (µM)
Wild-Type (+/+)	20 - 40	< 2	5 - 10
Heterozygous (+/-)	15 - 30	< 3	6 - 12
Homozygous KO (-/-)	< 2	> 50	> 20

Table 2: Expected Hematological Parameters



Genotype	RBC Count (x10 ¹² /L)	Hemoglobin (g/dL)	MCV (fL)
Wild-Type (+/+)	9.0 - 10.5	14 - 16	45 - 50
Heterozygous (+/-)	8.5 - 10.0	13 - 15	46 - 52
Homozygous KO (-/-)	< 7.0	< 11	> 60

These data provide clear, quantifiable endpoints to confirm the successful creation of a mouse model with **intrinsic factor** deficiency and the associated vitamin B12-deficient phenotype. This model can then be used for further research into the roles of vitamin B12 in health and disease and for the preclinical evaluation of new therapies.

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